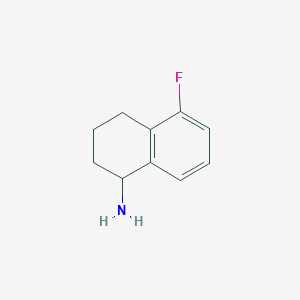

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative with a primary amine group at the 1-position. Its (S)-enantiomer hydrochloride salt (CAS: 2089388-88-3) has a molecular formula of C₁₀H₁₃ClFN and a molecular weight of 201.67 g/mol. It is stored under inert atmosphere at room temperature and has a purity >95% .

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYUGHNOJHWIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907973-43-7 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=907973-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance the efficacy and selectivity of drugs targeting neurological disorders. Research indicates that this compound may interact with neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety disorders.

Neurotransmitter Interaction Studies

The compound's ability to modulate neurotransmitter receptor activity has been a focal point of research. Studies have explored how its chirality affects binding affinity and selectivity towards various receptors, potentially leading to new therapeutic agents with improved pharmacological profiles.

Organic Synthesis

Intermediate in Organic Reactions

In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including oxidation and reduction reactions . The presence of the fluorine atom enhances the stability of the compound compared to non-fluorinated analogs.

Biological Studies

Investigations into Biological Activity

The compound has been investigated for its potential effects on biological systems. Preliminary studies suggest that it may exhibit anti-mycobacterial activity and influence receptor binding involved in signal transduction pathways. The unique structure of this compound allows researchers to study the relationship between molecular structure and biological function.

Industrial Applications

Agrochemicals and Specialty Chemicals

Beyond its applications in research and pharmaceuticals, this compound is also used in developing agrochemicals and specialty chemicals. Its chemical properties make it suitable for formulating products that require specific reactivity or stability under various conditions .

Case Studies and Research Findings

Research into this compound has revealed promising results regarding its interaction with specific neurotransmitter receptors. For instance:

- Study on Neurotransmitter Modulation : A study published in a peer-reviewed journal demonstrated that the (R)-enantiomer of this compound exhibited higher potency in modulating serotonin receptors compared to its racemic mixture.

- Anti-mycobacterial Potential : Another study explored its effectiveness against Mycobacterium tuberculosis strains. The findings indicated that modifications to the amine group could enhance antimicrobial activity.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, highlighting substituents, molecular features, and biological activities:

Key Observations:

Substituent Effects: Halogenation: Fluorine at position 5 (target compound) vs. 6 (5-chloro-6-fluoro analog) alters electronic properties and receptor interactions . N-Substitution: Primary amines (target compound) vs. N,N-dimethyl (5f, FPT) affect basicity and blood-brain barrier penetration. FPT’s dimethyl group enhances 5-HT receptor affinity .

Biological Activity :

- Serotonin Receptor Modulation : FPT exhibits partial agonism at 5-HT1A/2C/7 receptors, reducing seizures and anxiety in Fragile X syndrome models .

- Antidepressant Activity : Sertraline’s dichlorophenyl group and N-methylation are critical for serotonin reuptake inhibition, highlighting the role of substituent positioning .

Synthesis and Characterization :

Biological Activity

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1212972-62-7) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C₁₀H₁₂FN

Molecular Weight: 165.21 g/mol

CAS Number: 1212972-62-7

Storage Conditions: Keep in a dark place at an inert atmosphere between 2-8°C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could potentially lead to therapeutic effects in conditions such as depression and anxiety.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the naphthalene structure can enhance the affinity for serotonin receptors, which are crucial for mood regulation .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. The structural similarities to known neuroprotective agents suggest a potential role in mitigating neurodegenerative processes. In vitro studies have demonstrated that it can reduce oxidative stress markers in neuronal cell lines .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2022) | Investigated the antidepressant effects of tetrahydronaphthalene derivatives. Found significant reduction in depression-like behaviors in mice treated with similar compounds. |

| Study B (2023) | Explored neuroprotective effects in vitro; showed reduced oxidative stress in neuronal cells exposed to neurotoxins when treated with naphthalene derivatives. |

| Study C (2024) | Evaluated anticancer activity; related compounds induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

Q & A

Q. What are the established synthetic routes for 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, and what analytical methods validate its purity?

Methodological Answer: A common synthesis involves Friedel-Crafts acylation followed by reductive amination. For example, 5-fluoro-3,4-dihydronaphthalen-1(2H)-one is treated with ammonium acetate and sodium cyanoborohydride under acidic conditions to yield the amine. Purity is validated via:

- HPLC : Using solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) with retention times monitored .

- NMR : Key signals include δH 2.28–2.37 (m, 2H, CH2), 3.06–3.24 (m, 2H, NH2), and aromatic protons at δH 6.89–7.25 .

- HRMS : Confirms molecular ion [M+H]+ at m/z 165.2074 .

Q. How is the compound characterized structurally, and what spectroscopic data are critical?

Methodological Answer: Structural elucidation relies on:

- 1H/13C NMR : Assignments for tetrahydronaphthalene protons (e.g., δC 30.6–57.9 for aliphatic carbons) and fluorine coupling (e.g., JCF = 21.2 Hz for aromatic C-F) .

- X-ray crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) refine atomic positions .

- Melting point : For crystalline derivatives (e.g., hydrochloride salts melt at 137–139°C) .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how are receptor affinities quantified?

Methodological Answer: The compound modulates serotonin receptors (5-HT1A, 5-HT2C, 5-HT7) with nanomolar affinity. Key assays include:

- Radioligand binding : Compete against [3H]-8-OH-DPAT (5-HT1A) or [3H]-mesulergine (5-HT2C) in rat brain membranes. Reported Ki values range from 0.028 nM (5-HT1A) to 0.60 µM (agonist EC50) .

- Functional assays : Measure cAMP accumulation (5-HT7) or [35S]GTPγS binding to assess agonist/antagonist profiles .

Q. How do stereochemical variations (e.g., enantiomers) impact biological activity?

Methodological Answer: Enantiomers are resolved via chiral HPLC (e.g., using tert-butanesulfinyl groups) . Biological differences are significant:

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Molecular docking : Models interactions with 5-HT receptors using crystal structures (e.g., PDB 6WGT). Fluorine substitution enhances π-stacking with Phe residues .

- QSAR models : Correlate substituent lipophilicity (e.g., Cl, OMe) with blood-brain barrier penetration .

- MD simulations : Assess conformational stability of tetrahydronaphthalene rings in membrane bilayers .

Experimental Design & Data Analysis

Q. How are in vivo efficacy studies designed to evaluate neuropsychiatric applications?

Methodological Answer:

Q. How are contradictory binding data resolved across studies?

Methodological Answer:

- Receptor subtype specificity : Validate assays with cloned human receptors (e.g., 5-HT1A vs. α1a-adrenergic) to exclude off-target effects .

- Kinetic profiling : Use rapid dissociation assays (e.g., 5-HT2C: koff = 0.15 s⁻¹) to distinguish transient vs. sustained binding .

Stability & Safety Considerations

Q. What are the stability protocols for storing the compound and its salts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.